molecular formula C15H32O4Si4 B14444160 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane CAS No. 78825-00-0

1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane

Cat. No.: B14444160
CAS No.: 78825-00-0
M. Wt: 388.75 g/mol
InChI Key: FUARKAADDBFVTP-UHFFFAOYSA-N
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Description

1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a phenoxy group attached to a tetrasiloxane backbone. This compound is known for its stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane typically involves the reaction of phenol with a siloxane precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the phenoxy group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane compounds.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane compounds.

    Substitution: Various substituted siloxanes depending on the substituent introduced.

Scientific Research Applications

1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced siloxane polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical devices and implants.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological systems.

    Industry: Utilized in the production of high-performance lubricants, coatings, and sealants.

Mechanism of Action

The mechanism by which 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane exerts its effects involves interactions with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the siloxane backbone provides structural stability. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,5,5,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane
  • 1,1,1,3,5,5,7,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane

Uniqueness

1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane stands out due to the presence of the phenoxy group, which imparts unique chemical and physical properties. This differentiates it from other similar siloxane compounds that may lack this functional group, thereby expanding its range of applications and enhancing its performance in specific contexts.

Properties

CAS No.

78825-00-0

Molecular Formula

C15H32O4Si4

Molecular Weight

388.75 g/mol

IUPAC Name

[dimethyl(phenoxy)silyl]oxy-[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilane

InChI

InChI=1S/C15H32O4Si4/c1-20(2,3)17-22(6,7)19-23(8,9)18-21(4,5)16-15-13-11-10-12-14-15/h10-14H,1-9H3

InChI Key

FUARKAADDBFVTP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC1=CC=CC=C1

Origin of Product

United States

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